N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide
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Overview
Description
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of both hydroxy and nitro functional groups attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the nitro group.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the hydroxy group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Similar structure with both hydroxy and nitro groups in different positions.
Uniqueness
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl rings. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1017319-85-5 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-10(18)16-15(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)17(20)21/h2-9,15,19H,1H3,(H,16,18) |
InChI Key |
IQIXCWQBVBEBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O |
Origin of Product |
United States |
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